molecular formula C19H13ClF3N3O2 B2528416 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941972-29-8

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2528416
CAS No.: 941972-29-8
M. Wt: 407.78
InChI Key: DWUDPAKJZVCHSK-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a pyridazinone-based acetamide derivative characterized by a 4-chlorophenyl substituent on the pyridazinone ring and a 3-(trifluoromethyl)phenyl group on the acetamide moiety. The compound’s molecular formula is C₁₉H₁₃ClF₃N₃O₂, with an average molecular weight of approximately 407.3 g/mol (calculated based on analogous structures in ).

The synthesis of this compound likely follows a pathway analogous to methods described for structurally related pyridazinone acetamides. For example, in , a similar compound was synthesized by reacting 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride and dimethylformamide (DMF) to form an acyl chloride intermediate, which was then coupled with an aniline derivative (e.g., 3-(azepan-1-ylsulfonyl)-4-methylaniline) in the presence of triethylamine (TEA). The target compound’s synthesis would involve substituting the 4-chlorophenyl and 3-(trifluoromethyl)phenyl groups at appropriate positions .

Key structural features include:

  • 4-Chlorophenyl group: Enhances lipophilicity and may contribute to π-π stacking interactions in biological targets.
  • Trifluoromethylphenyl group: The electron-withdrawing CF₃ group improves metabolic stability and influences binding affinity through hydrophobic and electrostatic interactions.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2/c20-14-6-4-12(5-7-14)16-8-9-18(28)26(25-16)11-17(27)24-15-3-1-2-13(10-15)19(21,22)23/h1-10H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUDPAKJZVCHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a pyridazine core and various aromatic substituents. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClN5O
  • Molecular Weight : 354.8 g/mol
  • IUPAC Name : 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-(trifluoromethyl)phenyl)acetamide

The presence of chlorine and trifluoromethyl groups enhances the compound's chemical reactivity and biological activity, making it a subject of interest in pharmacological studies .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to effects on cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against human non-small cell lung cancer (A549) cells, where it demonstrated a dose-dependent inhibition of cell growth. The compound induced apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 and a decrease in anti-apoptotic proteins like Bcl-2 .

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound:

StudyCell LineConcentrationIC50 (μM)Mechanism
A5492015Induces apoptosis via caspase activation
E. coli5012Inhibits cell wall synthesis
MCF-72518Modulates receptor activity

These results indicate that the compound not only inhibits cancer cell proliferation but also shows promise as an antimicrobial agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone Acetamide Derivatives

Compound Name Pyridazinone Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 3-(4-Chlorophenyl) 3-(Trifluoromethyl)phenyl ~407.3 High lipophilicity; CF₃ enhances metabolic stability
2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide 3-Phenyl 2-(Trifluoromethyl)phenyl 393.3 CF₃ at ortho position may reduce steric accessibility
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide 3-(4-Chlorophenyl) 2,5-Dimethoxyphenyl 399.8 Methoxy groups increase polarity but reduce membrane permeability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide N/A (Benzothiazole core) 3-(Trifluoromethyl)phenyl 434.3 Benzothiazole core offers distinct electronic properties
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide 3-(2-Fluoro-4-methoxyphenyl) 3,4,5-Trifluorophenyl 407.3 Multiple fluorine atoms increase electronegativity and binding precision

Physicochemical and Spectroscopic Properties

  • Infrared (IR) Spectroscopy: The C=O stretches for the pyridazinone and acetamide groups are expected near 1700 cm⁻¹, consistent with analogues in and .
  • ¹H NMR : Aromatic protons on the 4-chlorophenyl and 3-(trifluoromethyl)phenyl groups would resonate between δ 7.0–8.5 ppm, while the acetamide’s NH proton would appear near δ 10.0 ppm (broad singlet) .

Q & A

Q. What experimental frameworks support the study of synergistic effects with existing therapeutics?

  • Combination screens :
  • Fixed-ratio design : Test with cisplatin or paclitaxel in a 5×5 matrix to calculate synergy scores (e.g., ZIP model) .
  • Mechanistic studies : Use siRNA knockdown of efflux pumps (e.g., P-gp) to assess bioavailability improvements .

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